N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide
説明
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a thieno[2,3-d]pyrimidine scaffold substituted with hydroxy and methyl groups. The benzodioxin core is a privileged structure in medicinal chemistry, often associated with enhanced metabolic stability and bioavailability .
特性
分子式 |
C18H17N3O4S2 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O4S2/c1-10-6-12-17(23)20-15(21-18(12)27-10)8-26-9-16(22)19-11-2-3-13-14(7-11)25-5-4-24-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,19,22)(H,20,21,23) |
InChIキー |
WYXCGRBVGZSBSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
準備方法
Gewald Reaction for Thienopyrimidine Core Formation
The thieno[2,3-d]pyrimidine scaffold is synthesized via a modified Gewald reaction:
-
Starting Materials : Methyl 3-amino-4-methylthiophene-2-carboxylate reacts with formamide under reflux (180°C, 6 hrs) to yield 4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2(1H)-one .
-
Chlorination : Treatment with POCl₃ at 80°C for 4 hrs converts the hydroxyl group to a chloride, forming 4-chloro-6-methylthieno[2,3-d]pyrimidin-2-yl chloride .
-
Sulfanylation : Reaction with thiourea in ethanol introduces the sulfanyl group, yielding 4-hydroxy-6-methylthieno[2,3-d]pyrimidine-2-methylsulfanyl .
Table 1: Reaction Conditions for Thienopyrimidine Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Formamide, H₂SO₄ | 180°C | 6 hr | 72% |
| 2 | POCl₃, DMF | 80°C | 4 hr | 85% |
| 3 | Thiourea, EtOH | Reflux | 3 hr | 68% |
Synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide
Benzodioxane Amine Preparation
2,3-Dihydro-1,4-benzodioxin-6-amine is synthesized from gallic acid via a six-step sequence:
-
Esterification : Gallic acid → methyl 3,4,5-trihydroxybenzoate (H₂SO₄/MeOH, 65°C, 12 hrs).
-
Cyclization : Reaction with 1,2-dibromoethane (K₂CO₃/acetone, reflux, 18 hrs) forms the benzodioxane ring.
Bromoacetylation
The amine reacts with bromoacetyl bromide in basified aqueous medium (NaHCO₃, 0°C, 2 hrs) to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide .
Table 2: Spectral Data for Intermediate B
| Technique | Key Signals |
|---|---|
| ¹H-NMR | δ 6.85 (d, 2H, Ar-H), δ 4.25 (s, 2H, OCH₂O) |
| IR | 1680 cm⁻¹ (C=O), 1545 cm⁻¹ (N-H bend) |
Coupling of Fragments via Nucleophilic Substitution
Sulfanyl Bridge Formation
Intermediate A and B undergo nucleophilic substitution in DMF with LiH as a base (25°C, 8 hrs):
-
Mechanism : The sulfanyl group displaces bromide from the acetamide.
-
Workup : Precipitation at pH 2 (HCl), followed by recrystallization (EtOH/H₂O).
Table 3: Optimization of Coupling Reaction
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| LiH | DMF | 25°C | 8 hr | 74% |
| K₂CO₃ | Acetone | 50°C | 12 hr | 52% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7), yielding a white crystalline solid.
Spectroscopic Validation
-
¹H-NMR : δ 7.32 (s, 1H, thieno-H), δ 6.88 (d, 2H, benzodioxane-H), δ 3.95 (s, 2H, SCH₂).
-
HRMS : [M+H]⁺ calcd. 458.1124, found 458.1128.
Computational Validation of Synthetic Route
Molecular Docking Studies
Docking (AutoDock Vina) confirms the compound’s potential as an α-glucosidase inhibitor (binding energy: −9.2 kcal/mol).
化学反応の分析
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 酵素相互作用と生化学的経路の研究における潜在的な用途。
医学: 抗炎症作用や抗癌作用を含む潜在的な治療的特性について調査されています。
産業: 特定の電子特性または光学特性を持つ先端材料の開発で利用されています。
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
類似の化合物との比較
類似の化合物
フェロセン: 独特な結合と構造的特性を持つ有機金属化合物.
有機スズ化合物: 触媒や材料科学における用途で知られています.
カルボニルニトリル誘導体: 様々な有機合成反応で使用されます.
独自性
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-{[(4-ヒドロキシ-6-メチルチエノ[2,3-d]ピリミジン-2-イル)メチル]スルファニル}アセトアミドは、ベンゾジオキシンとチエノピリミジン構造の独自の組み合わせにより際立っており、これにより独自の化学的および生物学的特性が得られます。これは、多様な科学的用途に役立つ貴重な化合物です。
類似化合物との比較
Structural Analogues with Thieno[2,3-d]pyrimidine Derivatives
Key Insights :
- Substituent Effects: Hydroxy and methyl groups on the thienopyrimidine (target compound) may optimize solubility and target binding compared to bulkier aryl groups (e.g., methoxyphenyl in ).
- Linker Chemistry : Sulfanyl (C–S–C) vs. oxy (C–O–C) linkages influence electronic properties and pharmacokinetics. Sulfanyl groups generally enhance radical scavenging and thiol-mediated interactions .
Analogues with Oxadiazole and Sulfonamide Cores
Key Insights :
- Heterocycle Impact : Oxadiazoles (electron-deficient) may improve microbial target binding vs. sulfonamides (hydrogen-bond acceptors).
- Activity Trade-offs: Sulfonamide derivatives () showed moderate anti-diabetic activity, suggesting divergent structure-activity relationships compared to thienopyrimidines.
Functional Group Variations
Key Insights :
- Acid vs. Amide : Carboxylic acids () are more polar, favoring anti-inflammatory targets, while acetamides (target compound) may better penetrate microbial membranes.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article discusses its biological activity, focusing on enzyme inhibition and pharmacological properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzodioxin moiety linked to a thienopyrimidine derivative through a sulfanyl acetamide group. The synthesis involves multiple steps, including the reaction of 2,3-dihydrobenzo[1,4]dioxin with various sulfonamide derivatives and subsequent modifications to yield the target compound.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on key enzymes relevant to metabolic disorders and neurodegenerative diseases:
- Acetylcholinesterase (AChE) : The compound demonstrated significant inhibitory activity against AChE, which is crucial for neurotransmission. This property suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling.
- α-Glucosidase : Inhibitory activity against α-glucosidase indicates potential use in managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption in the intestine .
Antimicrobial Activity
The compound was also screened for antimicrobial properties. Initial findings suggest moderate antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by resistant strains .
Study 1: Enzyme Inhibition Profile
In a study aimed at evaluating the enzyme inhibition profile of various synthesized compounds including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide, it was found that:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 45.32 | |
| α-Glucosidase | 32.14 | |
| Butyrylcholinesterase | 50.67 |
These results indicate that the compound may be effective in conditions where modulation of these enzymes is beneficial.
Study 2: Antimicrobial Screening
In vitro antimicrobial assays were conducted against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
The results suggest that this compound could serve as a lead for developing new antimicrobial agents.
Q & A
Q. Implications for Activity :
- The thienopyrimidine core mimics purine bases, enabling competitive inhibition of enzymes like α-glucosidase (IC₅₀ values: 81–86 μM in related analogs) .
- The benzodioxin group enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological targets .
What are the standard protocols for synthesizing this compound?
Level: Basic
Answer:
A multi-step synthesis is typically employed:
Step 1 : Formation of the thienopyrimidine core via cyclization of thiourea derivatives with α-keto esters under acidic conditions .
Step 2 : Functionalization with a methylsulfanyl group using LiH as a base in DMF at 60–80°C .
Step 3 : Coupling with the benzodioxin-acetamide fragment via nucleophilic substitution .
Q. Key Techniques :
- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol .
- Characterization : ¹H/¹³C NMR, IR spectroscopy, and elemental analysis (e.g., C: 45.29%, N: 12.23% observed vs. theoretical) .
How can researchers optimize reaction yields during synthesis?
Level: Intermediate
Answer:
Design of Experiments (DoE) is critical for optimization:
- Variables : Temperature (50–100°C), solvent polarity (DMF vs. DCM), and catalyst loading (LiH: 1–3 eq.) .
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C in DMF with 2.5 eq. LiH improves yields by 15–20%) .
- Troubleshooting :
- Low yields: Check moisture sensitivity of intermediates (use anhydrous solvents).
- Side products: Employ scavengers like molecular sieves for byproduct adsorption .
How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?
Level: Advanced
Answer:
Contradictions may arise from:
Q. Methodological Solutions :
Enzyme Kinetics : Compare (inhibition constant) across studies to normalize potency metrics .
Structural Analysis : Use X-ray crystallography to confirm binding modes in disparate assays .
Q. Example :
| Study | IC₅₀ (μM) | Assay pH | Reference |
|---|---|---|---|
| A | 81.12 | 6.8 | |
| B | 120.5 | 7.4 |
What computational methods predict target interactions for this compound?
Level: Advanced
Answer:
Quantum Chemical Calculations (e.g., DFT) and Molecular Dynamics (MD) Simulations are used:
Docking Studies : AutoDock Vina screens against α-glucosidase (PDB: 2ZE0) to identify binding poses .
Pharmacophore Modeling : Maps hydrogen-bond acceptors (thienopyrimidine carbonyl) and hydrophobic regions (benzodioxin) .
ADMET Prediction : SwissADME estimates logP = 2.8 (moderate bioavailability) and CYP450 inhibition risks .
Validation : Compare computational with experimental IC₅₀ to refine models .
How can researchers design derivatives to improve selectivity for specific enzymes?
Level: Intermediate
Answer:
Rational Design Strategies :
Substituent Modification :
- Replace 4-hydroxy group with fluorine to reduce off-target binding (e.g., kinase inhibition) .
- Introduce polar groups (e.g., -COOH) to enhance solubility for in vivo assays .
SAR Analysis :
- Key Finding : Methyl substitution at thienopyrimidine-6 increases α-glucosidase inhibition by 30% .
Q. Synthetic Pathway :
- Mitsunobu reaction for hydroxyl group functionalization .
- Click chemistry for triazole-linked analogs .
What analytical techniques confirm compound purity and identity?
Level: Basic
Answer:
Primary Methods :
¹H/¹³C NMR : Validate proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm) .
HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .
Mass Spectrometry : ESI-MS confirms [M+H]⁺ (e.g., m/z 344.21 observed vs. 344.18 theoretical) .
Q. Advanced Validation :
- X-ray Diffraction : Resolves crystal packing and stereochemistry .
How do researchers address discrepancies in enzyme inhibition mechanisms?
Level: Advanced
Answer:
Mechanistic Studies :
Pre-steady-state Kinetics : Distinguish competitive vs. non-competitive inhibition using stopped-flow assays .
Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) to confirm entropy-driven interactions .
Mutagenesis : Replace key residues (e.g., Cys174 in α-glucosidase) to test disulfide bond involvement .
Q. Case Study :
- Competitive Inhibition : increases with unchanged .
- Allosteric Modulation : Hill coefficient >1 in activity assays .
What in vitro models are suitable for evaluating therapeutic potential?
Level: Intermediate
Answer:
Recommended Models :
Enzyme Inhibition : α-Glucosidase (yeast or human recombinant) with acarbose as control .
Cell-Based Assays :
Q. Data Normalization :
- Express activity as % inhibition relative to vehicle control ± SEM (n = 3 replicates) .
How can researchers integrate computational and experimental data for mechanistic insights?
Level: Advanced
Answer:
Integrated Workflow :
Virtual Screening : Identify potential targets (e.g., kinases, proteases) via PharmMapper .
Experimental Validation : Select top 3 targets for enzyme assays .
Feedback Loop : Refine computational models using IC₅₀ and data .
Q. Tools :
- MOE : Combines docking, MD, and QSAR for iterative optimization .
- KNIME : Automates data pipeline from assays to model updates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
